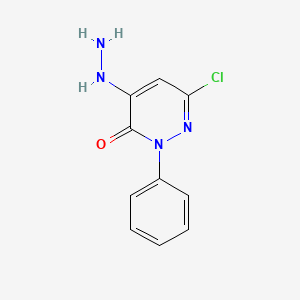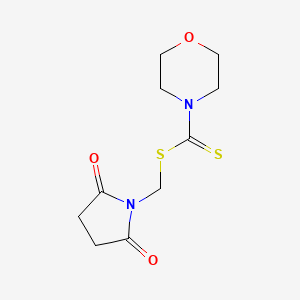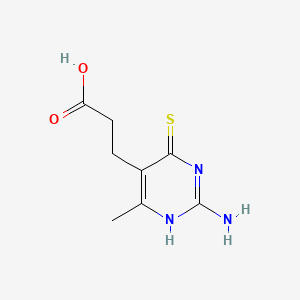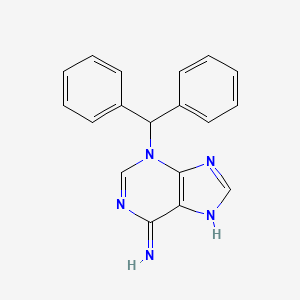
6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloro, hydrazinyl, and phenyl groups in the molecule suggests that it might exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and diketones.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Hydrazinyl Substitution: The hydrazinyl group can be introduced through nucleophilic substitution reactions using hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods might involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might lead to the formation of hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridazines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
相似化合物的比较
Similar Compounds
4-Hydrazinyl-2-phenylpyridazin-3(2H)-one: Lacks the chloro group but might exhibit similar biological activities.
6-Chloro-2-phenylpyridazin-3(2H)-one: Lacks the hydrazinyl group but might have comparable chemical properties.
Uniqueness
The presence of both chloro and hydrazinyl groups in 6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one might confer unique chemical reactivity and biological activity compared to similar compounds. This dual functionality could make it a valuable compound for various applications.
属性
CAS 编号 |
13805-53-3 |
|---|---|
分子式 |
C10H9ClN4O |
分子量 |
236.66 g/mol |
IUPAC 名称 |
6-chloro-4-hydrazinyl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H9ClN4O/c11-9-6-8(13-12)10(16)15(14-9)7-4-2-1-3-5-7/h1-6,13H,12H2 |
InChI 键 |
XIBQWESKICPZIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC(=N2)Cl)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4S,5R)-2-[6-Amino-2-((E)-hex-1-enyl)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B12924174.png)

![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12924185.png)
![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B12924196.png)

![(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924217.png)
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)
![5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B12924230.png)


![Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)



